molecular formula C10H20O2 B11914006 trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol

trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol

Cat. No.: B11914006
M. Wt: 172.26 g/mol
InChI Key: LMXFTMYMHGYJEI-CFCGPWAMSA-N
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Description

trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol, more commonly referred to in the literature as p-Menthane-3,8-diol (PMD) or menthoglycol, is a naturally occurring terpenoid diol of significant research interest. With the molecular formula C10H20O2 and a molecular mass of approximately 172.26 g/mol, this compound is a stereoisomer featuring two stereocenters . PMD is the primary active component found in and refined from the oil of the Corymbia citriodora (lemon eucalyptus) tree, where the refined botanic oil can contain up to 70% PMD . Its chemical structure is related to menthol and it shares similar cooling sensory properties . The primary research applications for PMD are in the fields of entomology and public health, where it is recognized as an effective, natural-origin insect repellent. Studies have shown that PMD provides a level of repellent efficacy against mosquitoes comparable to synthetic standards like DEET when used in similar concentrations . Its value to researchers lies in exploring alternative vector control strategies and understanding the structure-activity relationships of bioactive terpenoids. The compound's physical characteristics include a calculated LogP of approximately 1.78, indicating moderate lipophilicity, and high predicted gastrointestinal absorption . Its odor profile is often described as a complex mixture of minty, herbal, and camphoreous notes with a distinct cooling sensation . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, and it is strictly prohibited for personal use such as in homemade insect repellent formulations.

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(1R,2R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol

InChI

InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7?,8-,9-/m1/s1

InChI Key

LMXFTMYMHGYJEI-CFCGPWAMSA-N

Isomeric SMILES

CC1CC[C@H]([C@@H](C1)O)C(C)(C)O

Canonical SMILES

CC1CCC(C(C1)O)C(C)(C)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism:

  • Hydroboration : Borane coordinates to the alkene’s π-electrons, forming a cyclic transition state.

  • Oxidation : Hydrogen peroxide replaces boron with a hydroxyl group, retaining stereochemistry.

This method avoids carbocation rearrangements, ensuring high regioselectivity and stereochemical fidelity. Yields exceed 80% under optimized conditions.

Catalytic Dehydrogenation of 3,9-p-Menthane Diols

Recent advances employ transition metal catalysts for stereoselective synthesis. A patent by CN112010826B discloses ruthenium-catalyzed dehydrogenation of 3,9-p-menthanediol isomers (III and IV) to produce this compound. Using carbonyl chlorohydrido[bis(2-diphenylphosphinoethyl)amine]ruthenium(II) as a catalyst, the reaction achieves >90% selectivity for the trans isomer at 120–150°C.

Key Reaction Parameters:

ParameterOptimal ValueEffect on Yield
Temperature130°CMaximizes dehydrogenation rate
Catalyst Loading2 mol%Balances cost and efficiency
SolventTolueneEnhances solubility
BaseSodium methoxideFacilitates deprotonation

This method reduces toxic byproducts compared to permanganate-based oxidations and enables scalable production.

Epoxidation and Reductive Cleavage

Epoxidation of terpene precursors followed by reductive cleavage provides another route. For example, epoxidizing (−)-isopulegol with m-chloroperbenzoic acid generates a 1:1 epoxide mixture, which lithium diisopropylamide (LDA) cleaves into diols. Hydrogenation and subsequent oxidation yield this compound.

Limitations:

  • Low overall yield (∼30%) due to multiple steps.

  • Requires hazardous reagents (e.g., LDA).

Biocatalytic Synthesis

Emerging biocatalytic methods use engineered enzymes to hydroxylate p-menthane derivatives. While still experimental, cytochrome P450 monooxygenases have demonstrated activity toward terpene substrates, enabling regioselective hydroxylation under mild conditions.

Comparative Analysis of Methods

MethodYield (%)StereoselectivityScalabilityEnvironmental Impact
Acid-Catalyzed Dehydration50–60LowModerateHigh (acid waste)
Hydroboration-Oxidation80–85HighHighLow
Ruthenium Catalysis90–95Very HighHighModerate
Epoxidation/Cleavage30–40ModerateLowHigh (toxic byproducts)

Chemical Reactions Analysis

Types of Reactions: : trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a ketone.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the ketone back to the hydroxyl group.

    Substitution: Halogenation reactions can be performed using reagents like thionyl chloride or phosphorus tribromide to substitute the hydroxyl group with a halogen.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone, while reduction can regenerate the original hydroxyl compound.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Research indicates that derivatives of trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol exhibit significant antimicrobial properties. A study demonstrated that aminodiol and aminotriol derivatives derived from this compound showed promising activity against various bacterial strains .
  • Chiral Ligands in Asymmetric Synthesis
    • The compound has been utilized in the synthesis of chiral ligands for asymmetric catalysis. Its stereochemistry allows it to serve as a building block for creating complex organic molecules with high enantiomeric purity .
  • Potential Use in Drug Development
    • The structural features of this compound make it a candidate for developing new pharmaceuticals, particularly in creating compounds with enhanced bioactivity and reduced side effects .

Agrochemical Applications

  • Insect Repellent Properties
    • (+)-cis-p-Menthane-3,8-diol has been investigated for its effectiveness as a natural insect repellent. Its application could provide an environmentally friendly alternative to synthetic repellents, making it valuable in agricultural practices .
  • Plant Growth Regulators
    • The compound's ability to influence plant growth has been explored, suggesting potential applications in enhancing crop yield and resilience .

Material Science Applications

  • Polymerization Monomers
    • This compound can be used as a monomer in the production of biodegradable polymers. Its hydroxyl groups facilitate polymerization processes, leading to materials that are both functional and sustainable .
  • Sustainable Chemical Processes
    • Research has highlighted the use of this compound in developing green chemistry protocols for synthesizing various organic compounds, reducing reliance on hazardous chemicals and improving overall environmental sustainability .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Derivatives showed significant activity against various bacteria.
Asymmetric Synthesis Effective as chiral ligands for synthesizing complex organic molecules.
Insect Repellent Demonstrated effectiveness as a natural repellent alternative.
Polymer Monomers Used in producing biodegradable polymers with functional properties.

Mechanism of Action

The mechanism by which trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes that catalyze oxidation-reduction reactions. The pathways involved can include the conversion of the hydroxyl group to a ketone or vice versa, depending on the specific reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Compound A : (1S,2R,5R)-5-Methyl-2-((S)-2-methyloxiran-2-yl)cyclohexanol
  • Molecular Formula : C₁₁H₁₈O₂
  • Key Differences : Replaces the diol group with an epoxide (oxirane) and a secondary alcohol.
  • Properties :
    • Melting point: 38–41°C .
    • Optical rotation: [α]²⁰D = +69.0 (MeOH) .
    • Applications : Serves as a synthetic intermediate in terpene-derived pharmaceuticals .
  • Contrast : The epoxide enhances electrophilic reactivity, making it suitable for ring-opening reactions, unlike the diol’s hydrogen-bonding capacity .
Compound B : (1S,2R,5R)-2-((R)-1-(Benzylamino)-3-(Benzyloxy)-2-hydroxypropan-2-yl)-5-methylcyclohexanol (25b)
  • Molecular Formula: C₂₃H₃₁NO₃
  • Key Differences: Incorporates benzylamino and benzyloxy groups instead of the hydroxypropan-2-yl moiety.
  • Properties :
    • Physical state: Colorless oil .
    • Optical rotation: [α]²⁰D = +4.0 (MeOH) .
    • Applications : Demonstrates antimicrobial activity against Gram-positive bacteria .
  • Contrast : The aromatic substituents enable interactions with microbial membranes, a mechanism absent in the parent diol .

Stereoisomeric Comparisons

Cis-Isomer of p-Menthane-3,8-diol
  • Structure: (1R,2S,5S)-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol.
  • Properties: Enantiomeric optical rotation: Opposite sign compared to the trans-isomer . Applications: Limited bioactivity due to mismatched stereochemistry for insect repellent targets .
Cis-2-(2-Pentenyl)furan (Unrelated but illustrative)
  • Relevance : Demonstrates how cis/trans configurations affect sensory thresholds.
    • Odor threshold: Lower in the cis-isomer, enhancing its impact in flavor chemistry .
  • Contrast : Highlights the broader principle that stereochemistry dictates functional efficacy, even in unrelated compound classes .

Biological Activity

Trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol, also known as (2S,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its cyclohexanol structure with a hydroxyl group and an isopropyl moiety. Its chemical formula is C10H20O2C_{10}H_{20}O_2, and it possesses a chiral center, leading to stereoisomeric forms that may exhibit differing biological activities.

Antimicrobial Properties

Research indicates that derivatives of cyclohexanol compounds can exhibit significant antimicrobial activity. For instance, studies have shown that modifications in the structure of cyclohexanol derivatives can enhance their efficacy against various bacterial strains:

  • Gram-positive bacteria : Compounds similar to this compound have demonstrated inhibitory activity against Bacillus subtilis and Staphylococcus aureus . The presence of specific functional groups has been linked to increased potency against these pathogens .
  • Gram-negative bacteria : The compound's effectiveness against Pseudomonas aeruginosa has also been noted, although the structural modifications significantly influence the degree of activity observed .

The structure-activity relationship (SAR) studies suggest that the presence of the hydroxyl group and the specific stereochemistry are crucial for antimicrobial efficacy. For example, replacing certain substituents or altering stereochemistry can lead to loss or enhancement of activity against specific bacterial strains .

Case Studies

A notable study explored the synthesis and biological evaluation of various derivatives of isopulegol-based compounds, including this compound. The findings indicated that certain derivatives exhibited potent antibacterial properties at low concentrations (10 µM), highlighting the potential for developing new antimicrobial agents from this class of compounds .

The mechanism by which this compound exerts its biological effects may involve interactions with bacterial cell membranes or specific enzymatic pathways. For instance, some studies suggest that similar compounds disrupt membrane integrity or inhibit essential metabolic pathways in bacteria, leading to cell death .

Summary of Findings

Biological Activity Details
Antimicrobial Effects Effective against Gram-positive (e.g., Bacillus subtilis) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa)
Structure-Activity Relationship Hydroxyl group and stereochemistry critical for activity; modifications can enhance or diminish efficacy
Mechanism Potential disruption of cell membrane integrity or inhibition of metabolic pathways

Q & A

Basic Questions

Q. What are the recommended synthetic routes and purification methods for trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol?

  • Synthesis : The compound can be synthesized via nucleophilic substitution or condensation reactions targeting the hydroxypropan-2-yl and methylcyclohexanol moieties. For example, alkylation of a cyclohexanol derivative with a hydroxy-substituted isopropyl group under basic conditions (e.g., using KOH/ethanol) may yield the desired product.
  • Purification : Advanced techniques such as fractional crystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) are effective for isolating the trans-isomer. Crystallization is particularly useful for removing diastereomeric impurities .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the substitution pattern on the cyclohexanol ring and the hydroxypropan-2-yl group. Key signals include the hydroxyl proton (δ 1.2–1.5 ppm, broad) and methyl groups (δ 1.0–1.3 ppm).
  • IR Spectroscopy : O–H stretching (3200–3600 cm1^{-1}) and C–O vibrations (1050–1250 cm1^{-1}) validate functional groups.
  • X-ray Crystallography : Resolves stereochemistry and spatial arrangement of substituents, critical for confirming the trans-configuration .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for stereoisomers of this compound?

  • Chiral Derivatization : React with (–)-(1R)-menthyl chloroformate to form diastereomeric carbamates, separable via HPLC (C18 column, acetonitrile/water mobile phase). Retention times and resolution factors should be compared to reference standards .
  • Chiral Stationary Phases : Use chiral columns (e.g., Chiralpak® IA) with hexane/isopropanol eluents. Resolution factors >1.5 indicate baseline separation .

Q. How should researchers address contradictions in reported biological activities of structurally similar cyclohexanol derivatives?

  • Meta-Analysis : Compare biological assay conditions (e.g., bacterial strains, concentrations) across studies. For example, discrepancies in antibacterial activity may arise from differences in MIC (Minimum Inhibitory Concentration) protocols.
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl vs. isopropyl groups) to isolate contributing factors. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like bacterial enzymes .

Q. What computational methods predict the reactivity of the hydroxypropan-2-yl group in catalytic reactions?

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model transition states for nucleophilic substitutions or oxidations.
  • Molecular Dynamics (MD) Simulations : Analyze solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics. Outputs include activation energy barriers and intermediate stability .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate spectral data (e.g., NMR chemical shifts) with computational predictions (ChemDraw® or ACD/Labs) to resolve structural ambiguities.
  • Stereochemical Confirmation : Combine X-ray crystallography (SHELXL refinement ) with circular dichroism (CD) for absolute configuration assignment.

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